molecular formula C7H7NO B1600693 Benzamide-carbonyl-13C CAS No. 88058-12-2

Benzamide-carbonyl-13C

Cat. No. B1600693
CAS RN: 88058-12-2
M. Wt: 122.13 g/mol
InChI Key: KXDAEFPNCMNJSK-CDYZYAPPSA-N
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Description

Benzamide-carbonyl-13C, also known as Benzamide-α-13C, is a chemical compound with the linear formula C6H513CONH2 . It has a molecular weight of 122.13 .


Synthesis Analysis

Benzamide compounds can be synthesized from a primary precursor of methyl gallate . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The optimized structures of benzamide-based branched structures at the B3LYP/6-311G (d) level revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement with the (–benzene–O–CH 2 −) linkage adopting the phenol-like configuration . Atomic charge analysis revealed that these benzamide structures possess potential electrophilic and nucleophilic sites within their structural backbone .


Chemical Reactions Analysis

In 13C NMR spectroscopy, the carbons being equivalent or nonequivalent is determined based on the same principles we discussed for proton NMR . The carbonyl group of the benzamide absorbs strongly in the infrared spectrum at 1640 cm −1 .


Physical And Chemical Properties Analysis

Benzamide-carbonyl-13C has a melting point of 125-128°C and a flashing point of 180°C . It has a molecular weight of 122.15 .

Scientific Research Applications

Synthesis and Radiochemistry

  • Benzamide-carbonyl-13C is utilized in the synthesis of biologically active compounds, as demonstrated in the palladium-mediated synthesis of [carbonyl-11C]amides and hydrazides using [11C]carbon monoxide, where compounds like nicotinamide and benzamide were synthesized (Karimi & Långström, 2002). Another study involved the palladium-mediated synthesis of 11C-labeled amides, where benzamide-carbonyl-13C was employed for labeling (Kihlberg & Långström, 1999).

NMR Spectroscopy and Chemical Analysis

  • Heteronuclear 13C, 15N, and 17O NMR cross-correlations of benzamide derivatives provide insight into the substituent interaction mechanisms of the carbonyl carbon, with significant implications in understanding the electronic structure and reactivity of benzamide compounds (Rosa, 1997). The carbon-13 NMR spectra of para-substituted N,N-dimethylbenzamides offer information on the electronic effects of substituents and their impact on chemical shifts, demonstrating the versatile role of benzamide derivatives in chemical analysis (Jones & Wilkins, 1978).

Catalytic Applications

  • Benzamide-carbonyl-13C is relevant in catalytic processes, such as the cobalt-catalyzed carbonylation of C(sp2)-H bonds in benzamides, where it serves as a key component in the formation of complex organic compounds (Ni, Li, Fan, & Zhang, 2016). The palladium-catalyzed carbonylation of aryl C–H bonds in benzamides with CO2, where benzamide-carbonyl-13C may be utilized, highlights its role in sustainable and regioselective organic synthesis (Song et al., 2018).

Structural Analysis

  • The study of carbonyl carbon chemical shifts in peptides and proteins, particularly in the context of hydrogen bonding, reveals the importance of benzamide derivatives like benzamide-carbonyl-13C in probing molecular structures and interactions in biochemical systems (Dios & Oldfield, 1994).

Safety And Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of Benzamide-carbonyl-13C .

properties

IUPAC Name

benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDAEFPNCMNJSK-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479997
Record name Benzamide-|A-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide-carbonyl-13C

CAS RN

88058-12-2
Record name Benzamide-|A-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88058-12-2
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Synthesis routes and methods I

Procedure details

TG1/pNHJ10H and TG1/pNEJ20L were inoculated into 10 ml of 2×YT medium containing 50 μg/ml of ampicillin and incubated at 30° C. overnight (12 hours). 1 ml of the resultant culture was added to 100 ml of 2×YT medium (50 μg/ml of ampicillin, 0.1 g of CoCl2.6H2O/l). The mixture was incubated at 30° C. for 4 hours. IPTG was added to the mixture to a final concentration of 1 mM. The mixture was incubated at 30° C. for 10 hours. After harvesting the cells, the cells were suspended in 5 ml of 0.1M phosphate buffer (pH 7.5). The suspensions were disrupted by sonification for 5 min and centrifuged at 12,000×g for 30 min. The resulting supernatants were used for the enzyme assay. The enzyme assay was carried out in a reaction mixture (12 ml) containing 50 mM potassium phosphate buffer (pH 7.5), 6 mM benzonitrile and an appropriate amount of the enzyme. The reaction was carried out at 20° C. for 30 min and stopped by the addition of 0.2 ml 1M HCl. The amount of benzamide formed in the reaction mixture was determined by HPLC. As a control, the mixture obtained by the same procedure as described above but from E. coli TG1 was used. The levels of nitrile hydratase activity in cell-free extracts of E. coli containing pNHJ10H and pNHJ20L were 1.75×10-3 and 6.99×10-3 units/mg, respectively, when cultured in 2×YT medium in the presence of CoCl2 and IPTG. Benzamide was found in the reaction mixture of TG1/pNHJ10H and pNHJ20L, whereas no benzamide was found in the reaction mixture of TG1. A number of references are cited herein, the disclosures of which are incorporated in their entirities, by reference herein.
[Compound]
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2
Quantity
10 mL
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[Compound]
Name
2
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100 mL
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Reaction Step Four
[Compound]
Name
CoCl2.6H2O
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0.1 g
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
[Compound]
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mixture
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12 mL
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Synthesis routes and methods II

Procedure details

To a solution of 391 mg (1 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine in 3 mL of anhydrous methylene chloride, was added 0.42 mL (3 mmol) of triethylamine, then at room temperature, 0.12 mL (0.9 mmol) of ortho-toluoyl chloride was added. After 15 hours at room temp ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 420 mg of crude material. This was chromatographed on 40 g of silica gel using 50% ethyl acetate/hexane to afford 368 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl) amino]-1S-(phenylmethyl)propyl]-2-methyl, m/e=516 (M+Li).
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
3 mL
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0.12 mL
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Synthesis routes and methods III

Procedure details

To a solution of 175 mg (1.15 mmol) of 3-hydroxy-2-methylbenzoic acid and 203 mg (1.5 mmol) of N-hydroxybenzotriazole in 6 mL of anhydrous N,N-dimethylformamide at 0° C., was added 220 mg (1.15 mmol) of EDC. After 20 minutes of activation at 0° C. and 1 hour at room temperature, 392 mg (1.0 mmol) of 2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine was added. After 15 hours at room temperature, ethyl acetate was added, washed with 5% citric acid, saturated sodium bicarbonate, brine, dried, filtered and concentrated to afford 590 mg of crude material. This was chromatographed on silica gel using 50–80% ethyl acetate/methylene chloride as eluent to afford 255 mg of pure benzamide, N-[2R-hydroxy-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1S-(phenylmethyl)propyl]-3-hydroxy-2-methyl, m/e=526 (M+H).
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
203 mg
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reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
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6 mL
Type
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Reaction Step One
[Compound]
Name
2R-hydroxy-3-[(2-methylpropyl)(4-aminophenyl)sulfonyl]amino-1S-(phenylmethyl)propylamine
Quantity
392 mg
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A sample of 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzonitrile (Procedure A, 1.66 g, 6.4 mmol) as a mixture of diastereomers was dissolved in tert-butanol (20 mL), powdered potassium hydroxide (1.8 g, 32.1 mmol) was added, and the reaction was brought to reflux for 1 h. After cooling the reaction, chloroform (50 mL) and water (50 mL) were added. The organic layer was separated, dried (K2CO3), filtered, and concentrated to afford 3-[(2-dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide as a diastereomeric mixture (1.6 g, 93%). The mixture was purified on a reverse phase C-18 column with 0.5% ammonium acetate in water and acetonitrile as eluents. Compound 1, 3-[(1-RS, 2-SR)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide, eluted first. Next to elute was Compound 2, 3-[(1-RR, 2-SS)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-benzamide.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
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Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide-carbonyl-13C
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Benzamide-carbonyl-13C

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